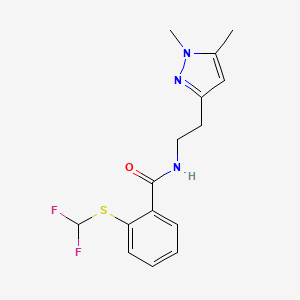

2-((difluoromethyl)thio)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-(difluoromethylsulfanyl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N3OS/c1-10-9-11(19-20(10)2)7-8-18-14(21)12-5-3-4-6-13(12)22-15(16)17/h3-6,9,15H,7-8H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVMBTQEIPEZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)thio)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine.

Introduction of the Difluoromethylthio Group:

Attachment of the Pyrazole Moiety: The final step involves the attachment of the pyrazole moiety to the benzamide core, which can be accomplished through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)thio)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced species.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-((difluoromethyl)thio)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)thio)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethylthio group may play a key role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Core Benzamide Modifications

Key Observations :

- The 1,5-dimethylpyrazole side chain offers a rigid, planar heterocycle, contrasting with the flexible hydroxy-dimethylethyl group in or the pyrimidine-containing side chains in .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

Analysis :

- The difluoromethylthio group increases logP compared to isoxazole derivatives, suggesting improved membrane permeability but reduced solubility.

- Thiazole-containing analogs exhibit similar logP values but lower solubility due to aromatic stacking interactions .

Crystallographic and Spectroscopic Data

- The crystal structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide reveals intermolecular hydrogen bonds between the hydroxy group and the benzamide carbonyl, stabilizing the lattice.

- In contrast, sulfur-containing analogs like the target compound are expected to exhibit weaker hydrogen-bonding networks but stronger van der Waals interactions due to fluorine atoms .

Biological Activity

The compound 2-((difluoromethyl)thio)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide presents a unique structure that combines a difluoromethyl group with a thioether and a pyrazole moiety. This combination is of significant interest in medicinal chemistry due to the potential biological activities associated with fluorinated compounds and pyrazole derivatives. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for 2-((difluoromethyl)thio)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is CHFNOS. The presence of the difluoromethyl group (–CFH) enhances lipophilicity and metabolic stability, which can influence the pharmacokinetics of the compound.

Structural Features

- Difluoromethyl group : Known for improving biological activity and selectivity.

- Thioether linkage : Often enhances solubility and bioavailability.

- Pyrazole ring : Associated with various biological activities, including anti-inflammatory and analgesic effects.

Antimicrobial Properties

Several studies have indicated that compounds containing difluoromethyl groups exhibit notable antimicrobial activities. For instance, research has shown that difluoromethyl-containing compounds can inhibit bacterial growth effectively. The compound under investigation has shown promising results in preliminary tests against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

The pyrazole moiety is known for its anticancer properties. A study conducted on related compounds demonstrated that pyrazole derivatives often inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Pyrazole Derivatives

A recent study evaluated the anticancer activity of several pyrazole derivatives, revealing that those with a difluoromethyl group exhibited enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Compound | IC (µM) | Cell Line |

|---|---|---|

| Pyrazole derivative A | 25 | MCF-7 |

| Pyrazole derivative B | 30 | HeLa |

| 2-((difluoromethyl)thio)-... | 20 | MCF-7 |

The biological activity of 2-((difluoromethyl)thio)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Interaction with DNA : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Cell Signaling Pathways : The compound may influence pathways such as MAPK or PI3K/Akt, leading to altered cell growth and survival.

Q & A

Q. What are the optimal synthetic routes for 2-((difluoromethyl)thio)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide?

The synthesis typically involves coupling a benzoyl chloride derivative with a pyrazole-containing amine. A carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base is a common method, as described for structurally analogous amides . Key considerations include:

- Reagent selection : Carbodiimides enhance coupling efficiency by activating the carboxylic acid intermediate.

- Solvent choice : Dichloromethane or DMF is used to solubilize reactants while maintaining inert conditions.

- Purification : Column chromatography or recrystallization from methylene chloride ensures high purity (>95%) .

Q. How is the purity and structural integrity of the compound confirmed?

Analytical techniques include:

- NMR spectroscopy : To verify substituent positions and monitor reaction progress (e.g., ¹H and ¹³C NMR in DMSO-d₆) .

- X-ray crystallography : For definitive structural confirmation, as demonstrated in studies of related pyrazole amides showing planar amide groups and dihedral angles between aromatic rings .

- HPLC : To assess purity (>99%) using reverse-phase columns with UV detection .

Q. What are the recommended storage conditions to maintain compound stability?

Store at 0–6°C in airtight, light-protected containers. Stability studies on similar compounds suggest degradation risks from moisture and elevated temperatures, necessitating desiccants and inert atmospheres for long-term storage .

Advanced Questions

Q. How does the difluoromethylthio group influence the compound’s electronic and steric properties?

The -SCF₂H group introduces strong electron-withdrawing effects, altering the benzamide ring’s electron density and enhancing electrophilicity. Steric hindrance from the difluoromethyl moiety may affect binding to biological targets, as seen in studies of analogous thioether-containing compounds . Computational modeling (DFT) can predict charge distribution and reactive sites, aiding in rational design .

Q. What strategies resolve conflicting data in spectroscopic characterization (e.g., unexpected NMR shifts)?

- Cross-validation : Compare NMR with mass spectrometry (HRMS) to confirm molecular weight .

- Variable-temperature NMR : To detect dynamic processes (e.g., rotamers) causing peak splitting .

- Crystallographic data : Resolve ambiguities in substituent orientation, as demonstrated in studies of N-substituted acetamides .

Q. How is the compound’s potential as a kinase inhibitor evaluated?

- In vitro assays : Measure IC₅₀ values against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Molecular docking : Simulate interactions with ATP-binding pockets using software like AutoDock, leveraging the pyrazole ring’s ability to form hydrogen bonds with catalytic lysine residues .

- SAR studies : Modify the pyrazole’s methyl groups or benzamide substituents to optimize potency and selectivity .

Q. What intermolecular interactions stabilize the crystal structure?

X-ray studies of related amides reveal:

- N–H⋯O hydrogen bonds : Form R₂²(10) dimer motifs between amide groups .

- C–H⋯F interactions : Contribute to lattice stability, as observed in difluorophenyl derivatives .

- π-π stacking : Between pyrazole and benzamide rings, with dihedral angles ~50–80° .

Methodological Considerations

Q. How are reaction yields optimized in large-scale syntheses?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .

- Solvent-free conditions : Minimize side reactions in coupling steps, as validated for similar heterocyclic amides .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. What analytical techniques quantify degradation products under physiological conditions?

- LC-MS/MS : Identifies hydrolytic cleavage products (e.g., free pyrazole or benzamide fragments) in simulated gastric fluid (pH 1.2–6.8) .

- TGA/DSC : Assess thermal stability, with decomposition temperatures typically >200°C for related compounds .

Q. How is the compound’s logP experimentally determined for pharmacokinetic profiling?

- Shake-flask method : Partition between octanol and PBS (pH 7.4), followed by UV spectrophotometry .

- Chromatographic retention : Correlate HPLC retention times with known standards to estimate hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.